2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid
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Overview
Description
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid” is a chemical compound with the molecular formula C13H25NO4 . It is related to other compounds such as “2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid” and "(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid" .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid” can be determined by techniques such as X-ray diffraction and density functional theory (DFT) calculation .Physical And Chemical Properties Analysis
The molecular weight of “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid” is 259.34 g/mol . It has a topological polar surface area of 75.6 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 7 rotatable bonds .Scientific Research Applications
Pharmaceutical Synthesis
The compound “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid” could be used as an intermediate in the synthesis of pharmaceutical drugs. Similar compounds have been utilized in the development of anti-HCV drugs like Velpatasvir .
Peptide Research
This chemical might play a role in peptide research, particularly in the formation of N-tert-butoxycarbonyl (Boc) protected amino acids which are crucial for peptide chain elongation and stability .
Organic Synthesis
The compound may be involved in organic synthesis processes, such as the synthesis of racemic mixtures or other complex organic molecules .
Catalysis
It could be used in catalytic processes, possibly as a protected amino acid ionic liquid for various catalytic transformations .
Polymer Chemistry
There’s potential for this compound to be used in the synthesis of cyclic comonomers for creating carboxylic acid and amine-functionalized polymers, which have a wide range of applications .
Mechanism of Action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protected amine, which can undergo further reactions without interference from the amine group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions.
Biochemical Pathways
For instance, it could potentially be used in the synthesis of peptides, as the Boc group can protect amino acids from unwanted side reactions .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it could have good bioavailability
Action Environment
The action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Additionally, the compound’s solubility in various solvents suggests that its action could be influenced by the polarity of the environment .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
properties
IUPAC Name |
4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid |
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